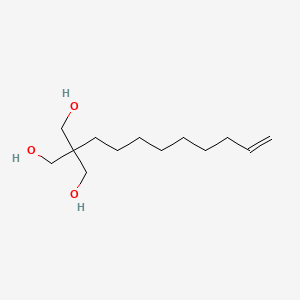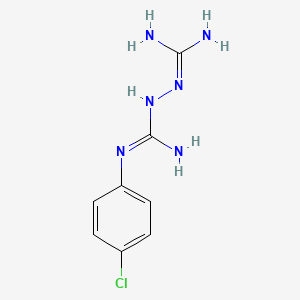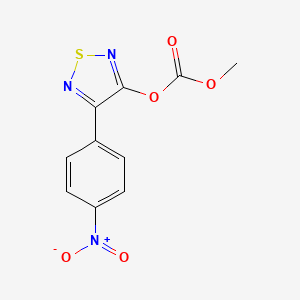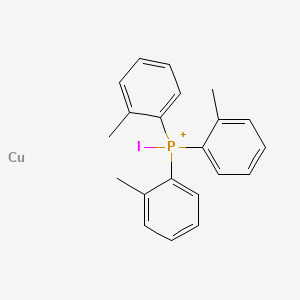
Copper;iodo-tris(2-methylphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;iodo-tris(2-methylphenyl)phosphanium is a chemical compound with the molecular formula C21H21CuIP and a molecular weight of 494.82 g/mol . This compound is known for its unique structure, which includes a copper atom coordinated with an iodine atom and three 2-methylphenyl groups attached to a phosphorus atom. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of copper;iodo-tris(2-methylphenyl)phosphanium typically involves the reaction of copper iodide with tris(2-methylphenyl)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, where the reagents are mixed in large reactors and the product is purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Copper;iodo-tris(2-methylphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of copper.
Substitution: The iodine atom or the 2-methylphenyl groups can be substituted with other ligands or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Copper;iodo-tris(2-methylphenyl)phosphanium has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of copper;iodo-tris(2-methylphenyl)phosphanium involves its ability to coordinate with other molecules through its copper center. This coordination can activate or stabilize certain chemical species, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Copper;iodo-tris(2-methylphenyl)phosphanium can be compared with other similar compounds, such as:
Copper;iodo-tris(phenyl)phosphanium: Similar structure but with phenyl groups instead of 2-methylphenyl groups.
Copper;iodo-tris(4-methylphenyl)phosphanium: Similar structure but with 4-methylphenyl groups.
Copper;iodo-tris(2,4,6-trimethylphenyl)phosphanium: Similar structure but with 2,4,6-trimethylphenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Propiedades
Número CAS |
143015-26-3 |
|---|---|
Fórmula molecular |
C21H21CuIP+ |
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
copper;iodo-tris(2-methylphenyl)phosphanium |
InChI |
InChI=1S/C21H21IP.Cu/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h4-15H,1-3H3;/q+1; |
Clave InChI |
UJPMYBIVLGEHKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[P+](C2=CC=CC=C2C)(C3=CC=CC=C3C)I.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


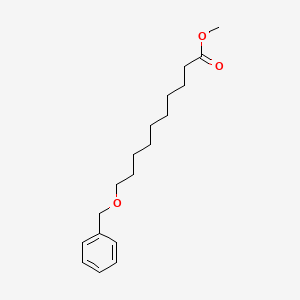
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)


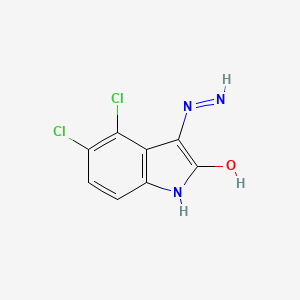
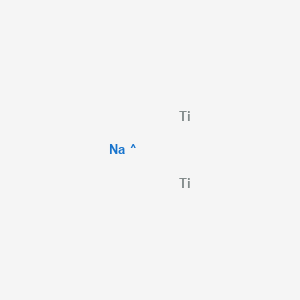
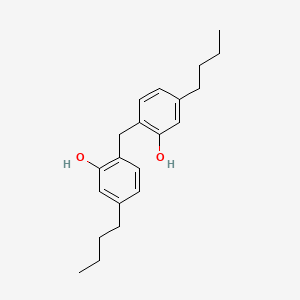
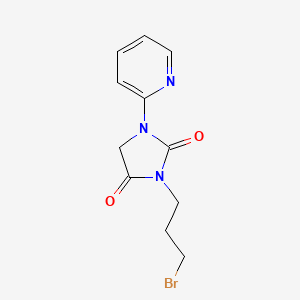
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
